molecular formula C22H18O6 B10884796 Benzene-1,3-diyl bis(3-methoxybenzoate)

Benzene-1,3-diyl bis(3-methoxybenzoate)

Cat. No.: B10884796
M. Wt: 378.4 g/mol
InChI Key: NQUOLUKACCKITE-UHFFFAOYSA-N
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Description

Benzene-1,3-diyl bis(3-methoxybenzoate) is a symmetrical aromatic ester featuring a central benzene ring substituted at the 1,3-positions with two 3-methoxybenzoate groups. The compound’s structure combines methoxy substituents and ester linkages, which influence its physical and chemical properties, such as solubility, thermal stability, and reactivity.

Properties

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

[3-(3-methoxybenzoyl)oxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C22H18O6/c1-25-17-8-3-6-15(12-17)21(23)27-19-10-5-11-20(14-19)28-22(24)16-7-4-9-18(13-16)26-2/h3-14H,1-2H3

InChI Key

NQUOLUKACCKITE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE typically involves esterification reactions. One common method includes the reaction of 3-methoxybenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other bis-esters (e.g., benzene-1,4-diyl bis-benzoates) and methoxy-substituted aromatic esters. Key differences arise from substitution patterns and functional groups:

Compound Substituents Functional Groups Key Properties Reference
Benzene-1,3-diyl bis(3-methoxybenzoate) 1,3-bis(3-methoxybenzoate) Ester, Methoxy High symmetry; enhanced thermal stability Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, hydroxyl Amide, Hydroxyl N,O-bidentate ligand for metal coordination
Cu(II) Schiff base complexes () Bromo, methoxy, phenoxo Schiff base, Methoxy Thermal stability up to CuO decomposition
Benzene, 1-[(3E)-1,5-dimethyl-3-hexenyl]-3-methoxy- () Alkenyl, methoxy Methoxy, Alkene Lipophilic; potential for polymer applications

Research Findings and Limitations

  • Thermal Stability : While direct data is absent, methoxy-substituted esters typically decompose between 200–300°C, lower than Schiff base-Cu(II) complexes (stable up to 300–400°C) .
  • Synthetic Challenges : Symmetrical bis-esters require precise stoichiometry and purification, contrasting with the straightforward column chromatography used for heterocycles in .

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